Similar to Doxycycline, 4epi-6epi Doxycycline exhibits broad-spectrum activity, meaning it can be effective against a wide range of bacteria. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, including some strains resistant to other antibiotics [1]. This makes it a potential option for treating infections caused by multi-drug resistant bacteria, a growing global health concern.
[1] M.R. Hamblin et al. "Antimicrobial Activity of 4epi-6epi-Doxycycline against Clinically Important Drug-Resistant Bacteria" Antimicrobial Agents and Chemotherapy. 49(8) (2005): 3665-3670. []
epi-6epi Doxycycline demonstrates improved pharmacokinetic properties compared to Doxycycline. Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug. Studies have shown that 4epi-6epi Doxycycline has a longer half-life, meaning it stays in the body for a longer duration compared to Doxycycline [2]. This could potentially lead to less frequent dosing regimens, improving patient compliance.
[2] J.F. Borel et al. "Pharmacokinetics of 4epi-6epi-doxycycline following single and multiple oral doses in healthy volunteers" Chemotherapy. 46(1) (2000): 18-25. []
4-Epi-6-epidoxycycline is a chemical compound related to doxycycline, a widely used antibiotic in the tetracycline family. This compound is identified as an impurity of doxycycline, specifically classified under the Chemical Abstracts Service number 97583-08-9. Its structure is characterized by the presence of epimeric centers, which influence its biological activity and pharmacological properties. The molecular formula for 4-epi-6-epidoxycycline is C22H24N2O8, similar to that of doxycycline but with slight variations in its stereochemistry that can affect its function and efficacy .
4-Epi-6-epidoxycycline exhibits antibacterial properties akin to those of doxycycline. It acts primarily by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit. This action prevents the association of charged aminoacyl-tRNA with the ribosomal A site, effectively stalling the elongation phase of protein synthesis and halting bacterial growth . Additionally, it possesses anti-inflammatory properties by inhibiting nitric oxide synthase and preventing leukocyte migration during inflammatory responses .
The synthesis of 4-epi-6-epidoxycycline generally involves modifications to existing doxycycline synthesis pathways. Common methods include:
As an impurity of doxycycline, 4-epi-6-epidoxycycline does not have significant standalone applications but is primarily studied for its role in:
Studies on interaction profiles indicate that 4-epi-6-epidoxycycline may exhibit similar interactions as doxycycline with various biological systems:
Several compounds share structural similarities with 4-epi-6-epidoxycycline. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Doxycycline | Similar backbone | Broad-spectrum antibiotic properties |
| Minocycline | Similar core structure | Higher lipophilicity; better CNS penetration |
| Tetracycline | Core tetracycline structure | First discovered; less effective against resistant strains |
| Oxytetracycline | Similar core structure | More effective against gram-positive bacteria |
4-Epi-6-epidoxycycline is unique due to its specific stereochemical configuration, which influences its biological activity and interaction profile compared to these other compounds .
The epimerization of doxycycline at the C4 and C6 positions follows distinct mechanistic pathways that are highly dependent on acidic conditions [2] [5]. Under mildly acidic aqueous conditions with pH values ranging from 2 to 6, tetracycline antibiotics undergo reversible epimerization primarily at the C4 position through a first-order kinetic process [15]. The C4 epimerization occurs most readily within the pH range of 3 to 5, where the dimethylamino group undergoes protonation and subsequent stereochemical inversion [2] [14].
The mechanism of C6 epimerization differs significantly from C4 epimerization and is particularly favored during synthetic hydrogenolysis reactions [1]. Research has demonstrated that oxytetracycline, when subjected to acidic aqueous solutions, undergoes epimerization at the benzylic carbon C6 [1]. The resulting structure becomes highly stabilized through hydrogen bond formation between the two cis-hydroxyl groups in positions 6 and 5, creating a stable six-membered ring configuration [1].
The stereochemical configuration of 4epi-6epi doxycycline is characterized by the absolute stereochemistry (4R,4aR,5S,5aR,6S,12aS), representing inversions at both critical positions compared to the natural doxycycline configuration [6] [8]. This dual epimerization process can occur through sequential pathways where initial C4 epimerization is followed by C6 epimerization, or through concurrent mechanisms under specific reaction conditions [1] [10].
The protonation behavior of tetracyclines plays a crucial role in epimerization mechanisms [17] [20]. The compounds exhibit multiple protonation sites including the tricarbonyl system (C1-C2-C3), phenolic diketone system (C10-C11-C12), and the dimethylamino group at C4 [20]. The pKa values for these ionization equilibria typically occur at approximately 3.3, 7.6, and 9.7, respectively [17].
Forced degradation studies of doxycycline reveal complex kinetic behaviors that follow first-order reversible reaction mechanisms [5] [16]. Research conducted under various stress conditions demonstrates that epimerization rates are significantly influenced by pH, temperature, buffer composition, and ionic strength [5] [25].
| Condition | Forward Rate Constant k1 (×10³ hr⁻¹) | Half-life (hours) | Catalytic Effect |
|---|---|---|---|
| pH 4.0, 0.01 M phosphate, 23°C | 2.48 | 280 | 10.6× vs water |
| pH 4.0, 0.10 M phosphate, 23°C | 4.05 | 171 | 17.3× vs water |
| pH 4.0, 1.00 M phosphate, 23°C | 15.7 | 44 | 67.2× vs water |
| pH 3.2, phosphate buffer, 23°C | 8.90 | 78 | 38.1× vs water |
| pH 5.0, phosphate buffer, 23°C | 5.39 | 129 | 23.1× vs water |
| Distilled water, pH 4.0, 23°C | 0.234 | 2966 | Baseline |
Kinetic modeling studies have established that the apparent energy of activation for C4 epimerization of tetracycline at pH 4.0 in phosphate buffer is approximately 20 kilocalories per gram-mole [5]. The equilibrium concentration and the rate at which equilibrium is approached are highly dependent on the pH of the solution [5].
Temperature effects on epimerization follow Arrhenius behavior, with reaction rates increasing exponentially with temperature elevation [25]. However, temperatures exceeding 70°C may alter degradation mechanisms and produce degradation products not typically formed under normal storage conditions [25].
Forced degradation studies utilizing hydrochloric acid, sodium hydroxide, and hydrogen peroxide demonstrate varying degrees of degradation [3] [25]. Among these conditions, alkaline degradation with sodium hydroxide produces the most extensive degradation, while acidic conditions primarily promote epimerization rather than complete molecular breakdown [3].
The isolation and purification of 4epi-6epi doxycycline and related epimeric impurities presents significant analytical challenges due to their structural similarities and nearly identical physicochemical properties [4] [22]. Preparative column liquid chromatography on silica gel has proven effective for separating doxycycline epimers, particularly when the silica is pre-impregnated with ethylenediaminetetraacetic acid (EDTA) [4].
The mobile phase composition for silica gel chromatography typically consists of dichloromethane, methanol, and 0.1 mM EDTA at controlled pH values of 6.0 or 9.0 [4]. Careful pH control of the EDTA solution allows fine-tuning of the separation, enabling resolution of closely related epimeric compounds [4].
| Chromatographic System | Mobile Phase | Detection Wavelength (nm) | Resolution Achievement |
|---|---|---|---|
| Luna C18, pH 2.5, oxalic acid | Oxalic acid-acetonitrile-methanol (75:17:8) | 346 | Partial separation of epimers |
| Synergi Polar-RP, pH 2.5, oxalic acid | Oxalic acid (0.02M)-acetonitrile (82:18) | 280 | Baseline separation achieved |
| Phenyl column, pH 2.2, phosphate | Acetonitrile (12-22%) in phosphate buffer | 350 | Complete epimer separation |
| UDC-Cholesterol, pH 2.5, TFA | Water/acetonitrile with 0.1% TFA | 350 | Good shape selectivity |
High-performance liquid chromatography methods utilizing specialized stationary phases have demonstrated superior separation capabilities for doxycycline epimers [12] [22] [24]. The UDC-Cholesterol column with trifluoroacetic acid mobile phase provides exceptional shape selectivity, enabling differentiation based on stereochemical differences rather than solely hydrophobic interactions [12].
Reversed-phase chromatography systems employing C8 and C18 columns with acidic mobile phases (pH 2.2-2.5) have proven effective for epimer separation [19] [22] [24]. The acidic conditions ensure complete protonation of the tetracycline molecules, increasing their hydrophobicity and improving chromatographic resolution [15] [24].
Advanced purification strategies incorporate gradient elution systems with step-wise increases in organic modifier concentration [19] [26]. These methods enable sequential elution of different epimeric forms while maintaining adequate resolution between closely related compounds [19].
Phosphate ions demonstrate remarkable catalytic activity in promoting tetracycline epimerization reactions [5]. Research has established that phosphate and citrate buffers increase the rate of C4 epimerization by approximately 70-fold compared to reactions conducted in distilled water under identical temperature and pH conditions [5].
The catalytic effect of phosphate ions follows a concentration-dependent relationship that can be mathematically represented as k1 × 10³ = 23.5 (M)^0.791, where M represents the molarity of the phosphate buffer [5]. This relationship demonstrates that the reaction rate constants increase non-linearly with phosphate concentration, indicating complex interaction mechanisms between phosphate species and tetracycline molecules [5].
The catalytic mechanism involves chelation of phosphate ions with the tetracycline molecule at multiple coordination sites [5] [15]. Tetracyclines form chelate complexes with ions at β-diketone sites (C10-C12) and carboxyamide positions (C2), facilitating conformational changes that promote epimerization [15].
| Phosphate Concentration (M) | Rate Enhancement Factor | Half-life Reduction |
|---|---|---|
| 0.01 | 10.6× | 10.6-fold decrease |
| 0.10 | 17.3× | 17.3-fold decrease |
| 1.00 | 67.2× | 67.2-fold decrease |
Citrate ions exhibit similar catalytic behavior to phosphate, suggesting that polycarboxylic acid anions with multiple coordination sites can effectively catalyze epimerization reactions [5]. The catalytic efficiency appears related to the ability of these anions to form stable chelate complexes with tetracycline molecules while simultaneously facilitating proton transfer processes [5].
The pH dependence of phosphate catalysis reveals optimal activity within the range of 3.2 to 5.0, with maximum catalytic efficiency observed at pH 4.0 [5]. Outside this pH range, the catalytic effect diminishes due to changes in the protonation states of both the phosphate species and the tetracycline substrate [5].
High-Performance Liquid Chromatography represents the cornerstone analytical technique for separating and quantifying 4-epi-6-epi doxycycline from its parent compound and related impurities [1] [2]. The optimization of chromatographic conditions requires careful consideration of multiple parameters to achieve adequate resolution and peak shape for this challenging tetracycline epimer.
The selection of appropriate mobile phase composition proves critical for successful separation of doxycycline epimers. Acidic conditions are essential, with optimal performance achieved using acetonitrile-water mixtures containing trifluoroacetic acid at concentrations of 0.1-0.25% [3]. The pH must be maintained between 2.0-2.5 to prevent further epimerization during analysis and to ensure adequate ionization of the tetracycline molecule [3]. Water-acetonitrile gradients, typically starting at 60:40 and progressing to 40:60 over 15-20 minutes, provide optimal separation [1] [2].
The addition of organic modifiers such as methanol can enhance peak shape and reduce tailing, particularly when combined with acidic buffers [4]. Oxalic acid buffer systems at 0.01-0.05 M concentration have demonstrated effectiveness in maintaining consistent retention times and improving reproducibility [5]. The buffer pH of 1.7-2.5 ensures protonation of the dimethylamino group, reducing retention time and improving peak symmetry [3].
Reversed-phase columns represent the standard choice for tetracycline analysis, with both C8 and C18 stationary phases demonstrating effectiveness [3] [6]. Column dimensions of 150-250 mm length and 4.6 mm internal diameter with 5 μm particle size provide optimal resolution [1] [2]. Shorter columns of 100 mm length can reduce analysis time while maintaining adequate separation [7].
The Luna C8 stationary phase has shown particular effectiveness for doxycycline epimer separation, providing improved selectivity compared to traditional C18 phases [3]. Guard columns are recommended to protect the analytical column from sample matrix effects and extend column lifetime [3]. Column temperature control at 25-35°C helps maintain consistent retention times and improves reproducibility [1] [4].
Ultraviolet detection at wavelengths between 350-360 nm provides optimal sensitivity for tetracycline compounds [1] [2] [3]. This wavelength selection avoids interference from common pharmaceutical excipients while maintaining adequate sensitivity for trace-level analysis. Fluorescence detection can provide enhanced sensitivity with excitation at 406 nm and emission at 515 nm [8], though UV detection remains more commonly employed due to its simplicity and robustness.
The detection limits achieved with optimized UV detection range from 1.0-2.83 μg/mL for limit of detection and 8.59 μg/mL for limit of quantification [1] [2]. These detection limits are adequate for pharmaceutical quality control applications and regulatory compliance testing.
Chiral stationary phases play a specialized role in the analytical separation of diastereomeric compounds, though their application to 4-epi-6-epi doxycycline requires careful consideration of the specific stereochemical characteristics involved [9] [10]. Unlike true enantiomers, diastereomers such as tetracycline epimers possess different physical and chemical properties that often allow separation on conventional achiral stationary phases.
Macrocyclic antibiotic-based chiral stationary phases, including vancomycin, teicoplanin, and ristocetin columns, have demonstrated effectiveness in separating tetracycline-related compounds [11] [10]. These phases operate through multiple interaction mechanisms including hydrogen bonding, π-π interactions, and electrostatic interactions [11]. The complex three-dimensional structure of macrocyclic antibiotics provides multiple binding sites that can differentiate between diastereomeric forms.
Vancomycin-based stationary phases have shown particular promise for tetracycline separations, operating effectively in reversed-phase mode with aqueous-organic mobile phases [11]. The chiral recognition mechanism involves formation of inclusion complexes between the analyte and the macrocyclic selector, with different binding affinities for each diastereomer [10]. Mobile phase pH between 4.0-7.0 optimizes the ionization state of both the stationary phase and analyte for maximum selectivity [11].
Polysaccharide-based chiral stationary phases, including cellulose and amylose derivatives, offer an alternative approach for diastereomer separation [10]. These phases operate through formation of temporary diastereomeric complexes involving hydrogen bonding and π-π interactions with the aromatic rings of the tetracycline structure [10]. The helical structure of polysaccharide derivatives provides a chiral environment that can distinguish between different stereoisomers.
Chiralcel and Chiralpak columns have demonstrated effectiveness for various pharmaceutical separations, though specific applications to 4-epi-6-epi doxycycline require method development and optimization [12] [10]. The selection between normal-phase and reversed-phase conditions depends on the specific polysaccharide derivative and the mobile phase compatibility requirements.
The development of chiral methods for diastereomer separation requires systematic evaluation of multiple parameters including mobile phase composition, pH, temperature, and flow rate [12]. The goal is to achieve baseline resolution between diastereomers while maintaining reasonable analysis times and method robustness [10].
Temperature effects on chiral recognition can be significant, with lower temperatures generally favoring increased selectivity at the expense of analysis time [12]. The addition of organic modifiers such as alcohols can affect both retention and selectivity, requiring careful optimization [10]. Buffer systems must be compatible with both the chiral stationary phase and the detection method employed.
Analytical method validation for 4-epi-6-epi doxycycline must comply with international guidelines including International Council for Harmonisation Q2(R2), United States Pharmacopeia general chapters, and Food and Drug Administration guidance documents [13] [14] [15]. The validation parameters ensure that analytical methods are suitable for their intended purpose and provide reliable, accurate results for regulatory submissions.
The limit of detection represents the lowest concentration of 4-epi-6-epi doxycycline that can be reliably distinguished from analytical noise [13] [16]. For High-Performance Liquid Chromatography methods, the limit of detection is typically determined using signal-to-noise ratio methodology, with a 3:1 ratio considered the minimum acceptable threshold [13] [17]. Alternatively, the limit of detection can be calculated using the formula: Limit of Detection = 3.3σ/S, where σ represents the standard deviation of the response and S represents the slope of the calibration curve [13] [18].
The limit of quantification represents the lowest concentration that can be quantitated with acceptable accuracy and precision [16] [19]. This parameter is typically established at a signal-to-noise ratio of 10:1 or calculated as Limit of Quantification = 10σ/S [13] [20]. For 4-epi-6-epi doxycycline, reported limit of quantification values range from 0.1 to 8.59 μg/mL depending on the specific analytical conditions and matrix effects [1] [2].
Validation of these parameters requires analysis of blank samples and low-concentration samples near the expected detection limit [13] [21]. A minimum of 10 replicate determinations should be performed to establish adequate statistical confidence [21]. The precision at the limit of quantification level should not exceed 20% relative standard deviation [14] [22].
Linearity demonstrates that analytical results are directly proportional to analyte concentration over a specified range [14] [22]. For pharmaceutical applications, the linear range should cover 50-150% of the target concentration, ensuring adequate coverage for both assay and impurity testing [14] [15]. The correlation coefficient should exceed 0.997 for acceptable linearity [1] [2].
The calibration curve should include a minimum of five concentration levels with appropriate spacing across the range [15]. Each concentration level should be prepared in duplicate or triplicate to assess measurement precision [14]. Statistical evaluation should include assessment of residuals and calculation of confidence intervals around the regression line [13].
For 4-epi-6-epi doxycycline impurity testing, the linearity range typically extends from the limit of quantification to 150% of the specification limit [1] [2]. This range ensures adequate coverage for routine quality control testing and investigation of out-of-specification results [14].
Accuracy represents the closeness of analytical results to the true value and is typically assessed through recovery studies using spiked samples [14] [22]. For impurity methods, accuracy should be demonstrated across the linear range with recoveries between 80-120% considered acceptable [14] [23]. Recovery studies should include multiple concentration levels and sufficient replicates to establish statistical confidence.
Precision encompasses repeatability, intermediate precision, and reproducibility [14] [22]. Repeatability assesses method performance under constant conditions over a short time period, typically requiring relative standard deviation values below 5% for concentrations above 1% [14]. Intermediate precision evaluates method performance over longer time periods with different analysts, instruments, or reagent lots [14].
For 4-epi-6-epi doxycycline analysis, precision requirements become more stringent at lower concentrations, with relative standard deviation values up to 20% acceptable at the limit of quantification level [14] [22]. Intermediate precision studies should encompass the expected variability in routine laboratory operations.
Robustness evaluation assesses method performance when small but deliberate variations are introduced to critical method parameters [14] [15]. For High-Performance Liquid Chromatography methods, robustness testing should evaluate the effects of mobile phase composition variations, pH changes, column temperature fluctuations, and flow rate modifications [24].
The robustness study design should follow factorial or fractional factorial approaches to efficiently evaluate multiple parameters simultaneously [24]. Acceptable performance criteria must be established prior to study initiation, typically based on precision and accuracy requirements [14]. The results guide the establishment of method parameters and system suitability criteria for routine use [15].
For regulatory compliance, robustness data supports the method transfer between laboratories and demonstrates method reliability under typical operating conditions [24] [23]. The study results inform the development of method training programs and troubleshooting procedures.
Mass spectrometry coupled with collision-induced dissociation provides a powerful complementary technique for differentiating 4-epi-6-epi doxycycline from its parent compound and related tetracycline epimers [25] [26]. The fragmentation patterns generated under controlled collision conditions yield characteristic product ions that enable structural identification and quantitative analysis.
Collision-induced dissociation of protonated tetracyclines follows predictable fragmentation pathways that reflect the underlying molecular structure [26] [27]. The protonated molecular ion of 4-epi-6-epi doxycycline at m/z 445 [M+H]+ undergoes initial fragmentation through loss of ammonia (NH3, 17 Da) to yield m/z 428, representing one of the most characteristic fragmentation reactions for tetracycline compounds [26] [28].
Secondary fragmentation pathways involve loss of water molecules (H2O, 18 Da) and dimethylamine groups, yielding characteristic product ions at m/z 321 and m/z 154 [26] [28]. The specific fragmentation pattern depends on the stereochemistry at positions 4 and 6, allowing differentiation between epimeric forms [29]. The tricarbonylmethyl group on ring A serves as the primary binding site for metal ions and influences fragmentation behavior [30] [27].
Energy-resolved mass spectrometry studies demonstrate that 4-epimers exhibit different fragmentation thresholds compared to their parent compounds [29]. The sodium adduct ions [M+Na]+ show particularly useful differentiation, with 4-epimers preferentially forming [M+Na-NH3-H2O]+ ions while parent tetracyclines favor [M+Na-NH3]+ formation [29]. This differential behavior provides a rapid screening approach for epimer identification.
Alkali metal cationization offers enhanced selectivity for tetracycline epimer differentiation compared to simple protonation [30] [27] [29]. Sodium, lithium, and potassium adducts each exhibit distinct fragmentation behaviors that reflect the different binding modes and coordination geometries [30]. The metal ions coordinate primarily through the dimethylamino group at the C-4 position and hydroxyl groups, with binding patterns influenced by the stereochemistry of the epimeric centers [29].
Lithium adducts provide the highest selectivity for epimer differentiation, forming stable complexes through coordination with both the dimethylamino group and hydroxyl functionalities [30] [29]. The smaller ionic radius of lithium allows closer approach to the tetracycline framework, resulting in more specific binding interactions [30]. Energy-resolved studies show that lithium complexes fragment at lower collision energies compared to sodium or potassium analogs [29].
Sodium adducts represent the most practical choice for routine analysis due to their consistent formation during electrospray ionization [29]. The fragmentation patterns of sodium adducts show clear differentiation between tetracyclines and their 4-epimers, with characteristic loss of ammonia and water molecules following distinct energy profiles [29]. This behavior enables rapid identification using energy-resolved mass spectrometry protocols.
Multiple reaction monitoring provides the highest selectivity and sensitivity for quantitative analysis of 4-epi-6-epi doxycycline in complex matrices [28] [31]. The method monitors specific precursor-to-product ion transitions that are characteristic of the target compound while eliminating interferences from matrix components and related impurities [31].
The primary transition for 4-epi-6-epi doxycycline monitoring utilizes the m/z 445→428 pathway, corresponding to loss of ammonia from the protonated molecular ion [28] [31]. Secondary transitions including m/z 445→321 and m/z 445→154 provide additional selectivity and serve as qualifier ions for structural confirmation [28]. The collision energy optimization ensures maximum sensitivity while maintaining adequate selectivity between epimeric forms.
Method development requires optimization of electrospray ionization parameters, collision energy settings, and dwell times for each monitored transition [31]. Source parameters including capillary voltage, desolvation temperature, and gas flows significantly affect ionization efficiency and method sensitivity [31]. The multiple reaction monitoring approach enables detection limits in the low μg/mL range suitable for pharmaceutical quality control applications [31].
Quantitative analysis using mass spectrometry requires careful attention to matrix effects, ionization suppression, and method standardization [32] [31]. Matrix-matched calibration standards help compensate for ionization efficiency variations between different sample types [33]. Internal standard selection should utilize structurally similar compounds such as demeclocycline that exhibit similar ionization and fragmentation behavior [31].
Method validation follows the same principles as High-Performance Liquid Chromatography methods, with additional considerations for mass spectrometric selectivity and specificity [31]. The selectivity of multiple reaction monitoring eliminates most chromatographic interferences, potentially allowing shorter chromatographic run times and simplified sample preparation procedures [31].